
ethyl 2-(1H-imidazol-1-yl)propanoate
Overview
Description
“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(1H-imidazol-1-yl)propanoate” includes an imidazole ring attached to a propanoate group . The molecular weight of this compound is 168.2 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 2-(1H-imidazol-1-yl)propanoate” were not found in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .
Physical And Chemical Properties Analysis
“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 165-168 degrees Celsius .
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They can be used in the treatment of inflammation and cancer .
Antidiabetic and Anti-allergic Activities
Imidazole derivatives have shown potential in the treatment of diabetes and allergies .
Antipyretic and Antiviral Activities
These compounds can be used in the development of antipyretic (fever-reducing) and antiviral drugs .
Antioxidant Activities
Some imidazole derivatives have shown good scavenging potential, making them useful as antioxidants .
Anti-amoebic, Antihelmintic, and Antifungal Activities
Imidazole derivatives have demonstrated anti-amoebic, antihelmintic (anti-worm), and antifungal activities . For example, aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .
Ulcerogenic Activities
Imidazole derivatives can be used in the treatment of ulcers .
Synthesis of Functional Molecules
Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications .
Safety and Hazards
Future Directions
Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .
Mechanism of Action
Target of Action
Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
properties
IUPAC Name |
ethyl 2-imidazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJITQMDSKHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-imidazol-1-yl)propanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

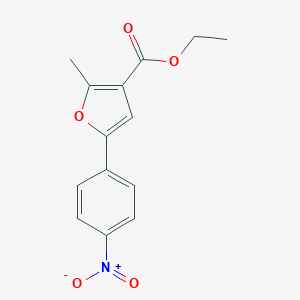
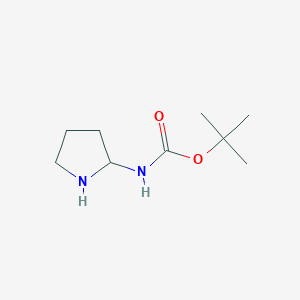
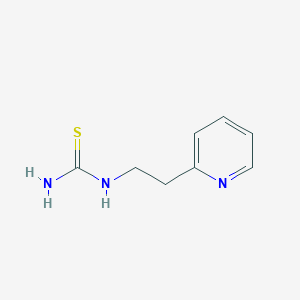
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
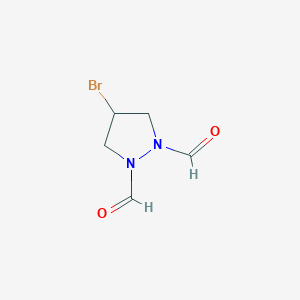
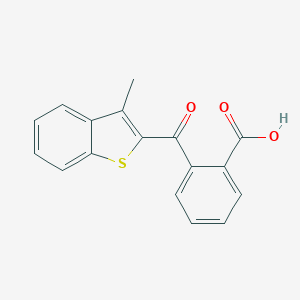
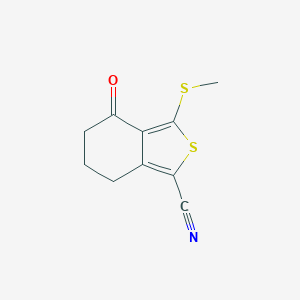


![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)



![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)